![molecular formula C16H10ClF3N2O2S B2974713 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338406-56-7](/img/structure/B2974713.png)
3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H7ClF3NO2S. It has an average mass of 321.703 Da and a monoisotopic mass of 320.983826 Da .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 3-chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of 3-chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, a phenylsulfonyl group, and a chlorine atom attached to it .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biomolecule-Ligand Complex Studies
The compound can be used in the study of biomolecule-ligand complexes . This can help in understanding the interaction between biomolecules and ligands, which is crucial in drug design and discovery .
Free Energy Calculations
The compound can be used in free energy calculations . These calculations are important in various fields, including computational chemistry, biophysics, and pharmaceutical research .
Structure-Based Drug Design
The compound can be used in structure-based drug design . This is a method used in drug discovery, where the three-dimensional structure of a protein is used to find potential drugs .
Refinement of X-ray Crystal Complexes
The compound can be used in the refinement of X-ray crystal complexes . This is a technique used to determine the atomic and molecular structure of a crystal .
Synthesis of Multi-Substituted Pyrrole Derivatives
The compound can be used in the synthesis of multi-substituted pyrrole derivatives . These derivatives have a wide range of applications, including in the agrochemical, pharmaceutical, and functional materials fields .
properties
IUPAC Name |
2-[2-(benzenesulfonyl)pyrrol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2S/c17-13-9-11(16(18,19)20)10-21-15(13)22-8-4-7-14(22)25(23,24)12-5-2-1-3-6-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDOFHBRZJNECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)
![Methyl benzo[d]thiazole-4-carboxylate](/img/structure/B2974638.png)
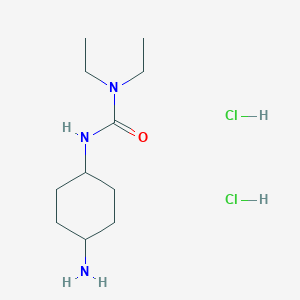
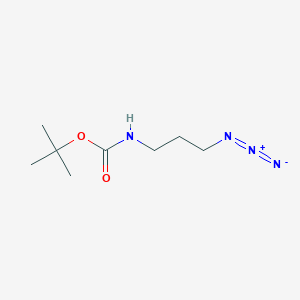
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)
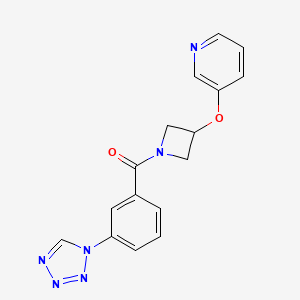
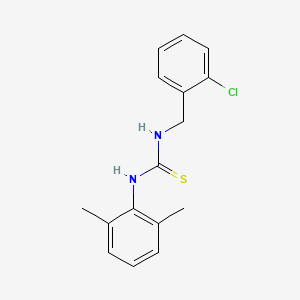
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxohexanoic acid](/img/structure/B2974646.png)
![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)
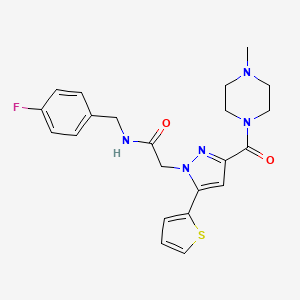
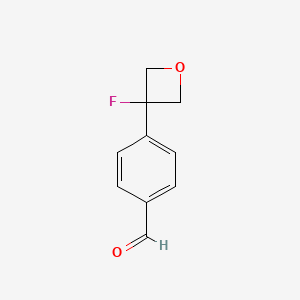
![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)